molecular formula C15H12ClFN2O4 B5733995 3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B5733995
M. Wt: 338.72 g/mol
InChI Key: RJSJWICKNDQBQC-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxy group, a fluoro group, and a nitro group attached to a benzamide core

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-13-8-10(19(21)22)4-5-12(13)17/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSJWICKNDQBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide typically involves multiple steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the benzamide structure.

Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, fluorine gas or a fluorinating agent for fluorination, chlorine gas or a chlorinating agent for chlorination, and ethyl alcohol for ethoxylation. The final amidation step typically involves the reaction of the substituted benzene with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-ethoxy-N-(2-fluorophenyl)benzamide
  • 3-chloro-4-ethoxy-N-(5-nitrophenyl)benzamide
  • 4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide

Uniqueness

3-chloro-4-ethoxy-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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